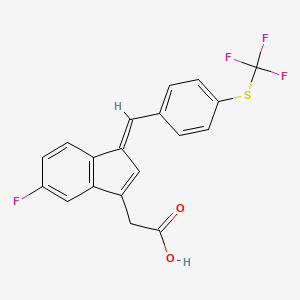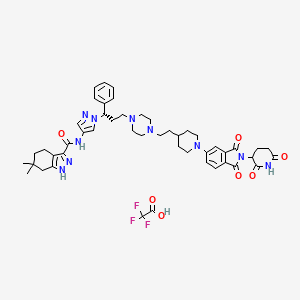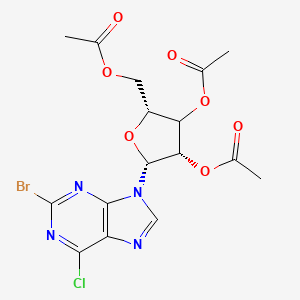
2-Bromo-6-chloro-9-(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-chloro-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine is a synthetic nucleoside analog. This compound is characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions of the purine ring, respectively, and a ribofuranosyl group that is acetylated at the 2, 3, and 5 positions. Nucleoside analogs like this one are often used in medicinal chemistry for their potential antiviral and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine typically involves multiple steps:
-
Halogenation: : The introduction of bromine and chlorine atoms into the purine ring can be achieved through halogenation reactions. For instance, bromination can be performed using bromine or N-bromosuccinimide (NBS), while chlorination can be done using chlorine gas or N-chlorosuccinimide (NCS).
-
Glycosylation: : The attachment of the ribofuranosyl group to the purine ring is carried out through a glycosylation reaction. This involves the reaction of a protected ribofuranose derivative with the halogenated purine in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Acetylation: : The final step involves the acetylation of the hydroxyl groups on the ribofuranosyl moiety. This can be achieved using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
化学反应分析
Types of Reactions
-
Substitution Reactions: : The halogen atoms in the purine ring can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by a nucleophile such as an amine or thiol.
-
Deprotection Reactions: : The acetyl groups on the ribofuranosyl moiety can be removed through hydrolysis, yielding the free hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or thiourea can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Deprotection: Acidic or basic conditions can be employed for deprotection. For instance, acetic acid or sodium methoxide in methanol can be used to remove acetyl groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-chloro-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine can be formed.
Deprotected Products: Removal of acetyl groups yields 2-Bromo-6-chloro-9-(α-D-ribofuranosyl)-9H-purine.
科学研究应用
Chemistry
In chemistry, 2-Bromo-6-chloro-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine is used as a building block for the synthesis of more complex nucleoside analogs
Biology
In biological research, this compound is used to investigate the mechanisms of nucleoside transport and metabolism. It serves as a probe to study the interactions between nucleosides and their corresponding enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential antiviral and anticancer activities. Nucleoside analogs can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. They can also interfere with DNA synthesis in rapidly dividing cancer cells.
Industry
In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of therapeutic agents. Its derivatives may possess enhanced biological activities and improved pharmacokinetic properties.
作用机制
The mechanism of action of 2-Bromo-6-chloro-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine involves its incorporation into nucleic acids. Once inside the cell, the compound undergoes deacetylation to yield the active nucleoside. This nucleoside can be phosphorylated by cellular kinases to form the corresponding nucleotide triphosphate, which can then be incorporated into DNA or RNA.
Molecular Targets and Pathways
Viral DNA/RNA Polymerases: The compound can inhibit viral replication by acting as a chain terminator when incorporated into viral DNA or RNA.
Cellular DNA Polymerases: In cancer cells, the compound can interfere with DNA synthesis, leading to cell cycle arrest and apoptosis.
相似化合物的比较
Similar Compounds
2-Bromo-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine: Lacks the chlorine atom at the 6 position.
6-Chloro-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine: Lacks the bromine atom at the 2 position.
2-Bromo-6-chloro-9-(α-D-ribofuranosyl)-9H-purine: Lacks the acetyl groups on the ribofuranosyl moiety.
Uniqueness
The presence of both bromine and chlorine atoms in the purine ring, along with the acetylated ribofuranosyl group, makes 2-Bromo-6-chloro-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine unique. This combination of functional groups can influence the compound’s reactivity, biological activity, and pharmacokinetic properties, distinguishing it from other nucleoside analogs.
属性
分子式 |
C16H16BrClN4O7 |
|---|---|
分子量 |
491.7 g/mol |
IUPAC 名称 |
[(2R,4S,5R)-3,4-diacetyloxy-5-(2-bromo-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H16BrClN4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3/t9-,11?,12+,15-/m1/s1 |
InChI 键 |
FALQPDDXFMGVNW-BWIWHEPQSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)Br)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)Br)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(azidomethyl)-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12390625.png)

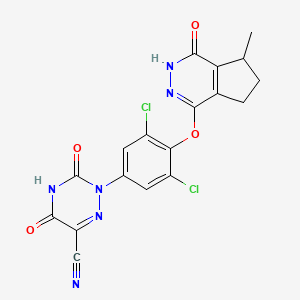

![2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid](/img/structure/B12390634.png)
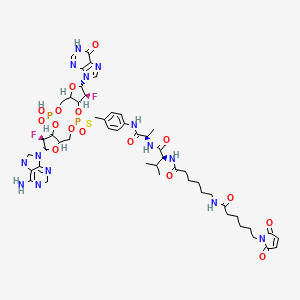


![Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate](/img/structure/B12390649.png)

